molecular formula C17H15N3O2 B2870900 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea CAS No. 2034549-88-5

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea

Cat. No. B2870900
CAS RN: 2034549-88-5
M. Wt: 293.326
InChI Key: SUBMCDGGYGPHRX-UHFFFAOYSA-N
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Description

The compound “1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . The molecule also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The urea group (-NH-CO-NH-) is a functional group that consists of a carbonyl group flanked by two amine groups .


Molecular Structure Analysis

The molecular structure of “1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea” would likely be determined using techniques such as X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within a crystal and can be used to determine the three-dimensional structure of the molecule .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds, particularly imidazo[1,2-a]pyridines, which exhibit a broad spectrum of biological activities. These activities include antibacterial , antifungal , antiviral , and anti-inflammatory effects . Such compounds are also being explored for the treatment of cancer and cardiovascular diseases , as well as Alzheimer’s disease .

Development of Hypnotic Medications

Derivatives of this compound, such as imidazo[1,2-a]pyridin-3-yl-acetic acids, are widely used in medicine. An example is zolpidem, which is employed to treat short-term insomnia and some brain function disorders. The hypnotic effect of zolpidem is based on the blocking of γ-aminobutyric acid receptors, with fewer side effects compared to classical benzodiazepine tranquilizers .

Anti-Tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, designed and synthesized from this compound, have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some of these derivatives have exhibited inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential as potent anti-tubercular agents .

Cytotoxicity Studies

The compound has been used in cytotoxicity studies to measure the toxicological effects on cell lines such as A549. The MTT assay is a common method employed to assess the cytotoxicity effect of novel chalcones derived from this compound against various cell lines .

Multicomponent Condensation Reactions

A significant application of this compound is in multicomponent condensation reactions. It serves as a precursor in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids through a simple and effective method involving the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This method is advantageous due to its ability to produce a wide range of products while avoiding complex multistage syntheses .

Molecular Docking Studies

In molecular docking studies, derivatives of this compound have been investigated for their interactions with biological targets. These studies help in understanding the molecular mechanisms of action and the suitability of these derivatives for further development as therapeutic agents .

Future Directions

The future research directions for “1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea” could involve further studies on its synthesis, reactivity, and potential applications. It could also be interesting to investigate its biological activity and potential uses in medicine .

properties

IUPAC Name

1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(20-14-7-2-1-3-8-14)19-12-13-6-4-10-18-16(13)15-9-5-11-22-15/h1-11H,12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBMCDGGYGPHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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